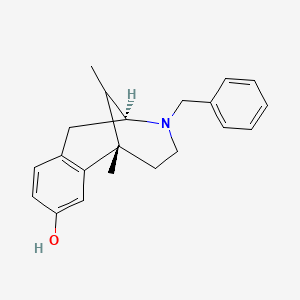
2-((4-((3-Methyl-4-((phenylsulfonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulfonic acid, potassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-((3-Methyl-4-((phenylsulfonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulfonic acid, potassium salt is a complex organic compound known for its vibrant color and potential applications in various fields. This compound is characterized by its azo group, which is responsible for its color properties, and its sulfonic acid group, which enhances its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-((3-Methyl-4-((phenylsulfonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulfonic acid, potassium salt typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 3-methyl-4-((phenylsulfonyl)oxy)aniline. This involves treating the aniline derivative with nitrous acid under acidic conditions to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-amino-5-nitrobenzenesulfonic acid in an alkaline medium to form the azo compound.
Neutralization: The resulting azo compound is neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo group, leading to the formation of various oxidation products.
Reduction: Reduction of the azo group can yield amines, which can further react to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Wissenschaftliche Forschungsanwendungen
2-((4-((3-Methyl-4-((phenylsulfonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulfonic acid, potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions due to its vibrant color and stability.
Biology: Employed in staining techniques for microscopy, helping in the visualization of biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Utilized in the manufacturing of dyes, pigments, and other colorants for textiles and plastics.
Wirkmechanismus
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The sulfonic acid group enhances its solubility, allowing it to interact with different molecular targets. The exact mechanism of action depends on the specific application, but it often involves binding to specific proteins or nucleic acids, altering their function or structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((4-((3-Methyl-4-((phenylsulfonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulfonic acid, sodium salt
- 2-((4-((3-Methyl-4-((phenylsulfonyl)oxy)phenyl)azo)phenyl)amino)-5-nitrobenzenesulfonic acid, lithium salt
Uniqueness
The potassium salt variant is unique due to its specific solubility and stability properties, making it particularly suitable for certain industrial and research applications. Its ability to form stable complexes with various substrates sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
75627-29-1 |
|---|---|
Molekularformel |
C25H19KN4O8S2 |
Molekulargewicht |
606.7 g/mol |
IUPAC-Name |
potassium;2-[4-[[4-(benzenesulfonyloxy)-3-methylphenyl]diazenyl]anilino]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C25H20N4O8S2.K/c1-17-15-20(11-14-24(17)37-39(35,36)22-5-3-2-4-6-22)28-27-19-9-7-18(8-10-19)26-23-13-12-21(29(30)31)16-25(23)38(32,33)34;/h2-16,26H,1H3,(H,32,33,34);/q;+1/p-1 |
InChI-Schlüssel |
XDIWVBKEYVBFLN-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)NC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)[O-])OS(=O)(=O)C4=CC=CC=C4.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


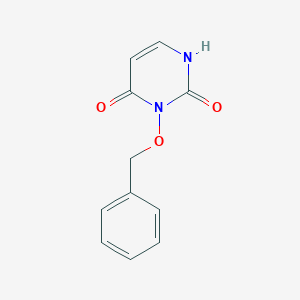
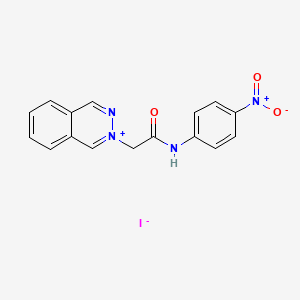
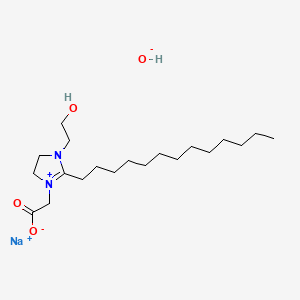
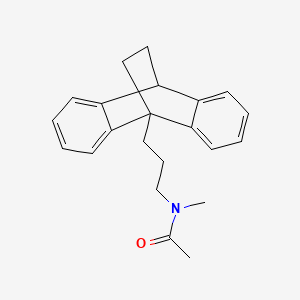
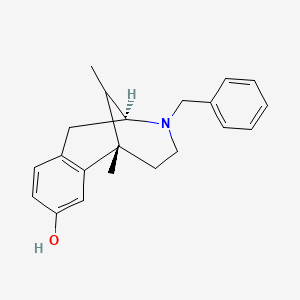
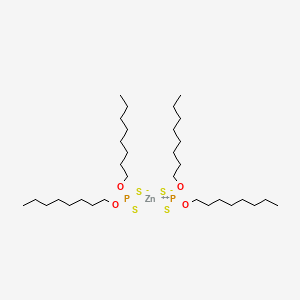

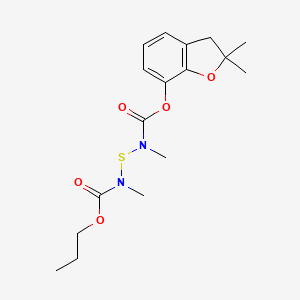
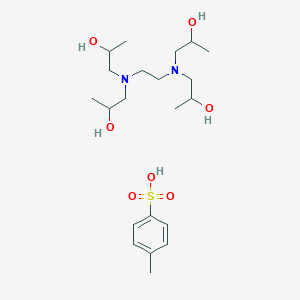

![(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol](/img/structure/B13771077.png)


